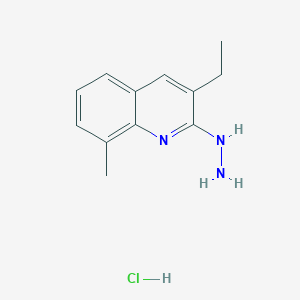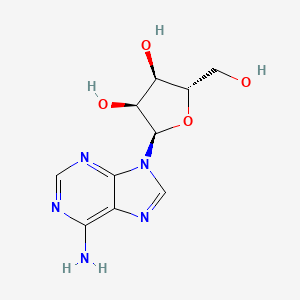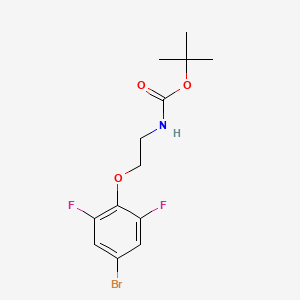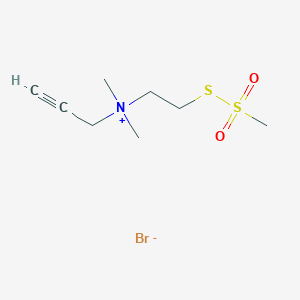
dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide is a complex organic compound with a unique structure that includes a sulfonyl group, a sulfanyl group, and a prop-2-ynylazanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide typically involves multiple steps. One common method includes the reaction of a dimethyl compound with a methylsulfonylsulfanyl precursor under controlled conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often preferred to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfone: Known for its anti-inflammatory properties.
Methylsulfonylmethane: Commonly used as a dietary supplement for joint health.
Sulfonylbismethane: Another sulfonyl-containing compound with potential therapeutic applications.
Uniqueness
Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16BrNO2S2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide |
InChI |
InChI=1S/C8H16NO2S2.BrH/c1-5-6-9(2,3)7-8-12-13(4,10)11;/h1H,6-8H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
DPRNCEFMVHHHSJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCSS(=O)(=O)C)CC#C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)

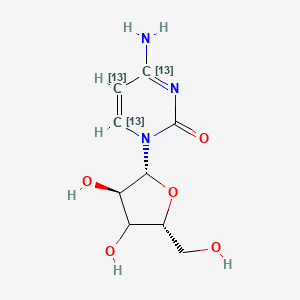
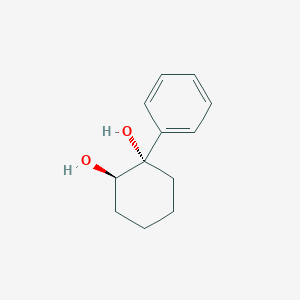
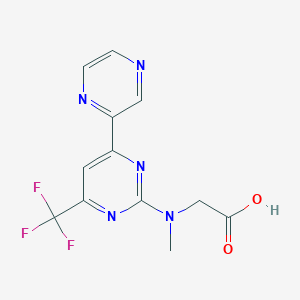

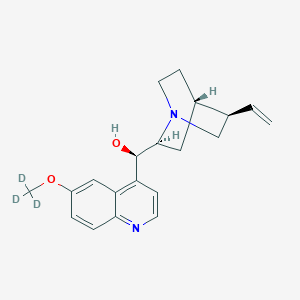

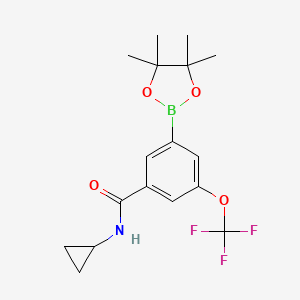

![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
